SPI009 is a novel antibacterial compound [ [], [] ] specifically identified for its activity against persister cells [ [] ]. Persister cells represent a subpopulation of bacteria that exhibit transient antibiotic tolerance, contributing significantly to the recalcitrance of chronic infections [ [], [] ]. SPI009 belongs to the arylethanolamine structural class.
SPI009 exerts its antibacterial effect by causing extensive membrane damage in bacteria [ [] ]. Genetic analysis and macromolecular synthesis assays suggest this mechanism, further corroborated by liposome leakage and membrane permeability studies [ [] ]. SPI009 demonstrates rapid impairment of both the outer and inner membranes of bacteria [ [] ].
SPI009 holds promising potential for the development of novel antibacterial combination therapies, particularly in the fight against chronic infections [ [], [], [] ].
Anti-persister Activity: SPI009 effectively kills persister cells of both Gram-negative and Gram-positive pathogens, including those of the ESKAPE group [ [], [], [] ]. This activity extends to both laboratory strains and clinical isolates [ [] ].
Potentiation of Antibiotic Activity: SPI009 enhances the killing efficacy of various antibiotic classes, including fluoroquinolones, against persister cells [ [] ]. This potentiation effectively lowers the required antibiotic concentrations [ [] ].
Antibiotic Resistance Reversal: Remarkably, SPI009 can restore the sensitivity of antibiotic-resistant bacterial strains to previously ineffective antibiotics [ [], [] ].
Biofilm Inhibition and Eradication: SPI009 exhibits potent activity against biofilms formed by P. aeruginosa and S. aureus, effectively inhibiting their formation and eradicating established biofilms [ [] ].
In Vivo Efficacy: SPI009, in combination with conventional antibiotic treatment, significantly improves survival rates in C. elegans infected with P. aeruginosa [ [] ].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4